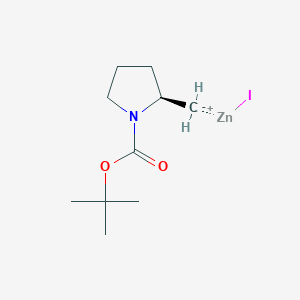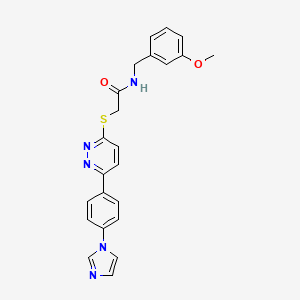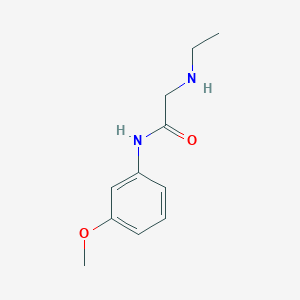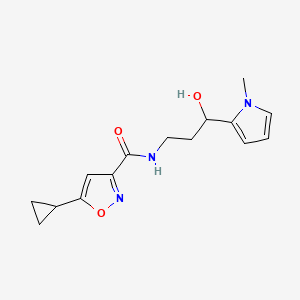
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves complex reactions such as Diels-Alder reactions, intramolecular hydrogen bonding, and regioselective and chemoselective processes. For example, compounds similar to the targeted molecule have been synthesized through reactions yielding specific regioisomers facilitated by intramolecular N-H···O hydrogen bonds and stabilized by aromatic π-π interactions. These processes highlight the intricate methods required to synthesize such complex molecules (Kranjc, Kočevar, & Perdih, 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives showcases a variety of bonding and interactions, including disordered over two sets of atomic sites, π-π stacking interactions, and hydrogen bonding. These structural features are critical for understanding the compound's behavior and properties. For instance, certain benzamide compounds exhibit molecular conformations leading to different modes of supramolecular aggregation, influenced by substituents on the benzamide ring (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can vary significantly based on their structure. For instance, some compounds have been synthesized to exhibit specific reactions with arylamines, heterylamines, and phenols, leading to various substituted derivatives. These reactions are fundamental for exploring the chemical versatility and potential applications of the compound (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are pivotal for understanding the compound's potential for various applications. Some related benzamide compounds have been characterized by their amorphous nature and excellent solubility in a variety of solvents, indicating potential ease of use in different mediums (Liaw, Huang, Hsu, & Chen, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and potential biological activity, are essential for determining the applicability of the compound in various fields. For example, some benzamide derivatives have shown promising results in biological screenings, hinting at their potential therapeutic applications (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Applications De Recherche Scientifique
Melanoma Imaging and Therapy
N-(dialkylaminoalkyl)benzamides, structurally related to the queried compound, have shown significant potential in melanoma imaging and therapy. Compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibited high melanoma uptake and tissue selectivity in animal models. Their high uptake and slow clearance offer considerable potential for melanoma imaging and possibly radionuclide therapy in patients (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides, similar to the queried compound, have been explored for their neuroleptic activity. Compounds such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated substantial potency as neuroleptic agents, potentially useful in the treatment of psychosis (Iwanami et al., 1981).
Solid Tumor Imaging
Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and acceptable tumor/normal tissue ratios have shown promising characteristics for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Hypoglycemic and Hypolipidemic Activities
Glibenclamide analogs, structurally related to the queried compound, have been studied for their hypoglycemic and hypolipidemic activities. Substitutions on the lipophilic side chain of these compounds have shown to potentially increase the affinity for receptors or half-life, resulting in longer-lasting anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).
Histone Deacetylase Inhibition for Cancer Therapy
N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, have demonstrated potent histone deacetylase inhibition activities, indicating their therapeutic potential for cancer treatment, especially breast cancer (Feng et al., 2011).
Anticonvulsant Activities
Benzenesulfonamide derivatives, structurally related to the queried compound, have shown promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents for the treatment of epilepsy (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPWBISRFJSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)





![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)